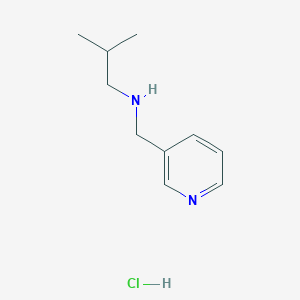

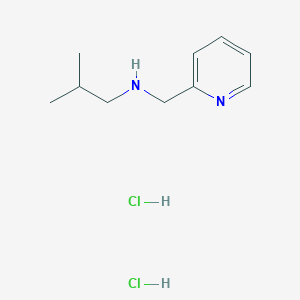

amine hydrochloride CAS No. 1240567-21-8](/img/structure/B6361882.png)

[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Toxicity of Chemical Degradation Products

Research on compounds similar to "(2,5-Dimethoxyphenyl)methylamine hydrochloride" often includes studies on the environmental fate and toxicity of chemical warfare agent degradation products. These studies assess the formation, environmental persistence, and mammalian and ecotoxicity of degradation products relevant to environmental and occupational health. Such research is crucial for understanding the potential environmental impacts of these chemicals and their degradation byproducts (Munro et al., 1999).

Toxicity and Degradation of Environmental Pollutants

Analyses of the occurrence, toxicity, and degradation pathways of environmental pollutants, such as antimicrobial agents and herbicides, shed light on their environmental and health impacts. These studies provide insights into the persistence of these compounds in the environment and their potential transformation into more toxic or persistent by-products, informing risk assessments and mitigation strategies (Bedoux et al., 2012; Zuanazzi et al., 2020).

Photodynamic Therapy (PDT)

Research into the applications of compounds that alter biological pathways includes studies on photodynamic therapy (PDT), a treatment modality for various diseases, including cancer. These studies explore the mechanisms by which certain compounds can enhance the effectiveness of PDT, such as by improving the accumulation of protoporphyrin IX, a compound critical for the efficacy of PDT (Gerritsen et al., 2008).

Biosynthesis and Excretion of Hallucinogens

The biosynthesis and excretion of hallucinogens, formed by methylation of neurotransmitters or related substances, have been studied to understand their biochemical pathways and implications for neurological research. Such studies explore the structural similarities between psychotomimetic substances and biogenic amine transmitters in the brain, contributing to our understanding of neurological functions and potential therapeutic targets (Rosengarten & Friedhoff, 1976).

Hydroprocessing Catalysts

In the field of chemical engineering, the development of hydroprocessing catalysts, such as transition metal phosphides, has been researched for their potential to improve the efficiency of processes like hydrodesulfurization and hydrodenitrogenation. This research addresses the need for more effective catalysts due to the decreasing quality of oil feedstocks and stricter environmental regulations (Oyama et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-7-12(15-3)5-6-13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKHXYMXCLWPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=C(C=CC(=C1)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

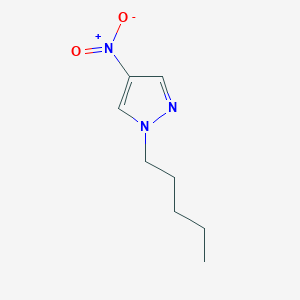

![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)

![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)

![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)

![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)

amine](/img/structure/B6361865.png)

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)